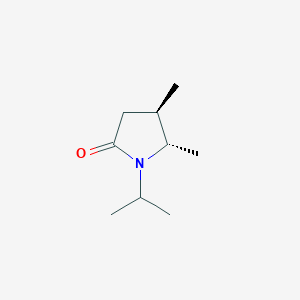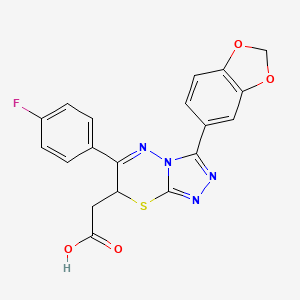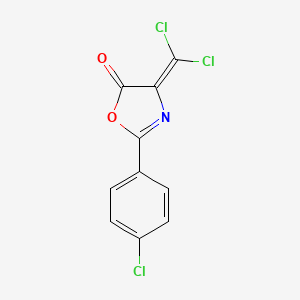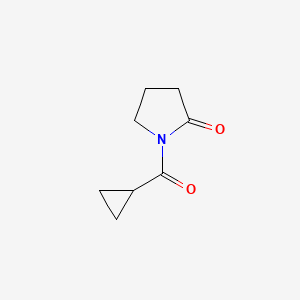
1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethylcyclopentyl group and a methyl group attached to the pyrazole ring
準備方法
The synthesis of 1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction typically proceeds as follows:
Starting Materials: Hydrazine derivative and 1,3-diketone.
Reaction Conditions: The reaction is carried out in the presence of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.
Procedure: The hydrazine derivative reacts with the 1,3-diketone to form the pyrazole ring through a cyclization reaction. The product is then purified by recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
作用機序
The mechanism of action of 1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one can be compared with other similar pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one: This compound has a phenyl group instead of an ethylcyclopentyl group, leading to different chemical and biological properties.
1-(3-Methylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one: The presence of a methylcyclopentyl group instead of an ethylcyclopentyl group results in variations in reactivity and applications.
1-(3-Ethylcyclopentyl)-3-ethyl-1H-pyrazol-5(4H)-one: The substitution of a methyl group with an ethyl group can affect the compound’s solubility and interaction with biological targets.
特性
分子式 |
C11H18N2O |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
2-(3-ethylcyclopentyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H18N2O/c1-3-9-4-5-10(7-9)13-11(14)6-8(2)12-13/h9-10H,3-7H2,1-2H3 |
InChIキー |
HWUWNPZVVQUJSO-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(C1)N2C(=O)CC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876832.png)
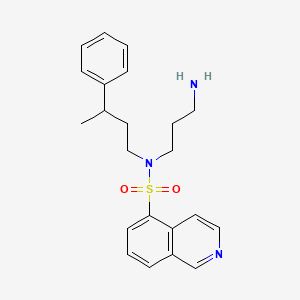
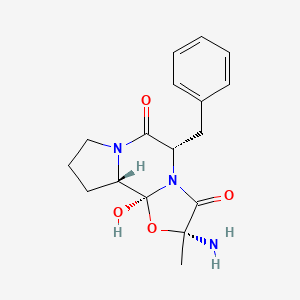
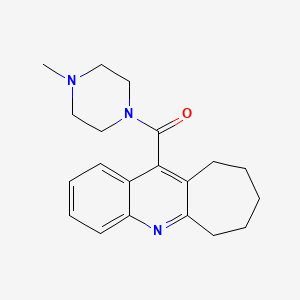
![(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12876849.png)
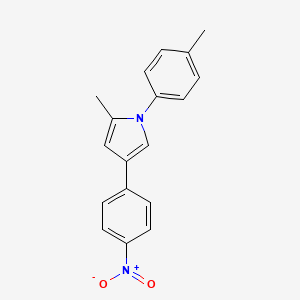
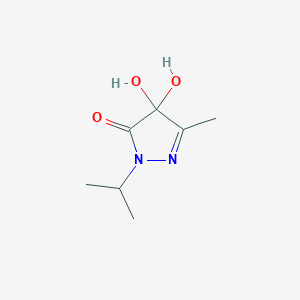
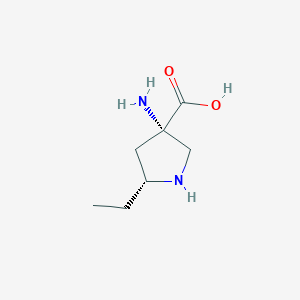
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)
